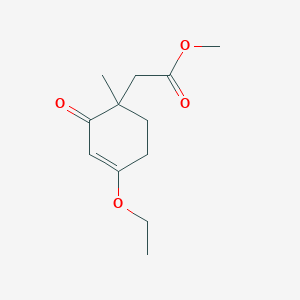![molecular formula C5H9ClMgO2 B12556852 Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 148318-99-4](/img/structure/B12556852.png)
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is a chemical compound known for its utility in various organic synthesis reactions. It is often used as a Grignard reagent, which is a class of organomagnesium compounds widely employed in the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- can be synthesized through the reaction of magnesium with chloro[2-(1,3-dioxolan-2-yl)ethyl] bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2OCH2CH2O→MgClCH2CH2OCH2CH2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Acts as a reducing agent in certain conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF, diethyl ether.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
RCHO+MgClCH2CH2OCH2CH2O→RCH(OH)CH2CH2OCH2CH2O
Scientific Research Applications
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Involved in the preparation of polymers and other advanced materials.
Radiolabeled Compounds: Utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action for magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, iodo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, chloro[2-(1,3-dioxolan-2-yl)methyl]-
Uniqueness
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is unique due to its specific reactivity profile and stability. Compared to its bromide and iodide counterparts, the chloride variant offers a balance between reactivity and ease of handling. Its structure, featuring the 1,3-dioxolane ring, provides additional stability and specificity in reactions, making it a preferred choice in certain synthetic applications .
Properties
CAS No. |
148318-99-4 |
|---|---|
Molecular Formula |
C5H9ClMgO2 |
Molecular Weight |
160.88 g/mol |
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C5H9O2.ClH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
WLZWOTCGHRLPCD-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)



![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)


![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
